Cas no 324817-53-0 (2H-1,4-Benzoxazine, 3,4-dihydro-3-phenyl-, (3R)-)

2H-1,4-Benzoxazine, 3,4-dihydro-3-phenyl-, (3R)- is a chiral benzoxazine derivative characterized by its stereospecific (R)-configuration at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where enantioselectivity is critical. Its rigid benzoxazine scaffold and phenyl substituent enhance structural diversity for modular drug design. The (3R)-enantiomer may exhibit distinct biological activity or binding affinity compared to its (3S)-counterpart, making it useful for stereochemical studies. High purity and defined chirality ensure reproducibility in research applications. Suitable for use in asymmetric catalysis or as a precursor for bioactive molecules, it offers synthetic flexibility for targeted molecular frameworks.
2H-1,4-Benzoxazine, 3,4-dihydro-3-phenyl-, (3R)- structure
324817-53-0 structure
Product name:2H-1,4-Benzoxazine, 3,4-dihydro-3-phenyl-, (3R)-
CAS No:324817-53-0
MF:C14H13NO
MW:211.259123563766
CID:3938981
PubChem ID:69780407

2H-1,4-Benzoxazine, 3,4-dihydro-3-phenyl-, (3R)- Chemical and Physical Properties

Names and Identifiers

    • 2H-1,4-Benzoxazine, 3,4-dihydro-3-phenyl-, (3R)-
    • 3,4-Dihydro-3beta-phenyl-2H-1,4-benzooxazine
    • CHEMBL5021292
    • BKQRBYFLQYHTCV-ZDUSSCGKSA-N
    • (3r)-3-phenyl-3,4-dihydro-2h-1,4-benzoxazine
    • Z5023070093
    • SCHEMBL6436184
    • F91999
    • 324817-53-0
    • (R)-3-PHENYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZINE
    • (R)-3,4-dihydro-3-phenyl-2H-1,4-benzoxazine
    • Inchi: InChI=1S/C14H13NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9,13,15H,10H2/t13-/m0/s1
    • InChI Key: BKQRBYFLQYHTCV-ZDUSSCGKSA-N

Computed Properties

  • Exact Mass: 211.099714038Da
  • Monoisotopic Mass: 211.099714038Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų
  • XLogP3: 3.2

2H-1,4-Benzoxazine, 3,4-dihydro-3-phenyl-, (3R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
FCH3454571-1.0g
324817-53-0 95%
1.0g
$0.0 2023-01-11

Additional information on 2H-1,4-Benzoxazine, 3,4-dihydro-3-phenyl-, (3R)-

2H-1,4-Benzoxazine, 3,4-dihydro-3-phenyl-, (3R)-: A Comprehensive Overview

The compound 2H-1,4-Benzoxazine, 3,4-dihydro-3-phenyl-, (3R)- (CAS No. 324817-53-0) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This benzoxazine derivative is notable for its unique structural features and potential applications in drug discovery and materials science. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent advancements associated with this compound.

Benzoxazine derivatives are a class of heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and two nitrogen atoms. The benzoxazine core is a versatile scaffold that has been extensively studied due to its ability to form stable structures and participate in various chemical reactions. The compound 2H-1,4-Benzoxazine, 3,4-dihydro-3-phenyl-, (3R)- is a specific member of this family, featuring a phenyl group attached at the 3-position of the dihydrobenzoxazine ring system. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an intriguing subject for further investigation.

Recent studies have highlighted the potential of benzoxazine derivatives as building blocks for the development of bioactive compounds. For instance, researchers have explored the use of benzoxazine-based frameworks in designing inhibitors for various enzymes implicated in diseases such as cancer and neurodegenerative disorders. The dihydrobenzoxazine structure in this compound provides a rigid yet flexible platform for functional group modifications, enabling the creation of molecules with diverse biological activities.

The synthesis of 2H-1,4-Benzoxazine, 3,4-dihydro-3-phenyl-, (3R)- involves a combination of traditional organic synthesis techniques and modern catalytic methods. One common approach involves the cyclization of appropriately substituted amino alcohols under acidic or basic conditions. The stereochemistry at the 3-position is crucial for determining the biological activity of the compound; hence, careful control over the reaction conditions is essential to achieve the desired R-configured product.

From a pharmacological perspective, this compound has shown promise in preclinical studies as a potential modulator of cellular signaling pathways. For example, research has demonstrated that benzoxazine derivatives can interact with G-protein coupled receptors (GPCRs), which are key targets in drug development. The phenyl group substitution at the 3-position enhances hydrophobic interactions with receptor binding sites, potentially improving bioavailability and efficacy.

In addition to its pharmacological applications, 2H-1,4-Benzoxazine derivatives have also been explored for their role in materials science. The rigid aromatic system and nitrogen-containing heterocycle make these compounds suitable candidates for constructing advanced materials such as coordination polymers and supramolecular assemblies. Recent advancements in self-healing materials have also utilized benzoxazine-based precursors due to their ability to form robust cross-linked networks under thermal or photochemical stimuli.

Looking ahead, ongoing research aims to further elucidate the mechanistic insights into the biological activity of benzoxazine derivatives like CAS No. 324817-53-0. Computational modeling techniques combined with experimental validation are being employed to predict and optimize their interactions with target proteins. Furthermore, green chemistry approaches are being integrated into synthetic protocols to enhance sustainability while maintaining high yields and stereochemical control.

In conclusion, 2H-1,4-Benzoxazine derivatives, particularly CAS No. 324817-53-0 (2H-1

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